molecular formula C9H19ClN2O2 B8057474 tert-butyl N-(4-aminobut-2-enyl)carbamate;hydrochloride

tert-butyl N-(4-aminobut-2-enyl)carbamate;hydrochloride

Cat. No.: B8057474
M. Wt: 222.71 g/mol
InChI Key: NLKDWOLDLXTIOX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl N-(4-aminobut-2-enyl)carbamate hydrochloride (CAS: 156731-40-7) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group, a conjugated butenyl chain with an amino group, and a hydrochloride counterion. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the hydrochloride salt improves aqueous solubility.

Synthesis The synthesis typically involves Boc protection of 4-aminobut-2-enylamine using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine), followed by hydrochloric acid treatment to form the hydrochloride salt . This method aligns with protocols for analogous carbamates, such as tert-butyl 2,4-difluorobenzylcarbamate (CAS: 186201-09-2) .

Properties

IUPAC Name

tert-butyl N-(4-aminobut-2-enyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-5H,6-7,10H2,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKDWOLDLXTIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its stability allows for various transformations, making it valuable in developing new chemical entities.

Medicinal Chemistry

In the field of medicinal chemistry, tert-butyl N-(4-aminobut-2-enyl)carbamate; hydrochloride has garnered attention for its potential therapeutic applications:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.
  • Receptor Interaction : It may interact with receptors implicated in pain signaling, influencing analgesic pathways.

Research indicates that this compound possesses significant biological activities:

  • Anti-inflammatory Effects : Studies suggest it can reduce pro-inflammatory cytokines, alleviating inflammation.
  • Analgesic Properties : Potential applications in pain management therapies have been observed.

In Vitro Studies

In vitro studies have demonstrated that tert-butyl N-(4-aminobut-2-enyl)carbamate can inhibit specific enzymes associated with inflammatory responses. For instance, it has been shown to significantly reduce TNF-alpha levels in cell cultures exposed to inflammatory stimuli.

In Vivo Studies

Animal studies indicate that the compound can effectively modulate immune responses when administered intravenously. It has been observed to enhance cytokine production significantly in tumor-bearing mice models, suggesting its potential as an immunotherapeutic agent.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound to its targets. The amine group can form hydrogen bonds, enhancing its interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name CAS Number Structural Differences Key Properties/Applications Similarity Score
tert-Butyl N-(4-aminobicyclo[2.2.1]heptan-1-yl)carbamate hydrochloride 2227206-30-4 Bicyclic framework replaces butenyl chain Enhanced conformational rigidity; used in CNS drug discovery 0.70
tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride 67376-94-7 Azetidine ring instead of butenyl chain Improved metabolic stability; intermediate for kinase inhibitors 0.73
tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride 1197239-37-4 Cyclopentane ring and amine position Tunable lipophilicity for peptide mimetics 0.77
tert-Butyl N-[2-(benzylamino)ethyl]carbamate hydrochloride 126402-64-0 Benzyl-substituted ethylamine chain Aromatic interactions in receptor binding 0.70
tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride 1179359-61-5 Branched methyl group on butan-2-yl Steric hindrance affects enzyme selectivity 0.77

Key Comparisons

Reactivity :

  • The butenyl chain in the target compound enables conjugation-based reactions (e.g., Diels-Alder), unlike saturated or cyclic analogues (e.g., bicycloheptane derivatives) .
  • Compared to azetidine-containing carbamates (CAS: 67376-94-7), the butenyl chain lacks ring strain, reducing susceptibility to nucleophilic ring-opening .

Solubility and Stability :

  • Hydrochloride salts (e.g., CAS: 156731-40-7, 1197239-37-4) exhibit superior aqueous solubility compared to free bases. However, the bicyclic derivative (CAS: 2227206-30-4) shows lower solubility due to hydrophobicity .
  • Boc-protected amines (all listed compounds) resist hydrolysis under basic conditions but cleave under acidic media, enabling controlled deprotection .

Biological Activity :

  • The butenyl chain’s linearity and rigidity may enhance binding to flat enzymatic pockets (e.g., viral polymerases), as seen in DENV NS5 RdRp inhibitors with similar unsaturated motifs .
  • Cyclopentane and azetidine derivatives (CAS: 1197239-37-4, 67376-94-7) are preferred for targeting G-protein-coupled receptors (GPCRs) due to their conformational flexibility .

Synthetic Accessibility: The target compound’s synthesis is more straightforward than spirocyclic analogues (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, CAS: 236406-55-6), which require multi-step ring-forming reactions .

Commercial and Regulatory Status

  • Suppliers : Available from PharmaBlock (Nanjing) and ECHEMI as a building block (CAS: 156731-40-7), priced at $200–$500/g .

Biological Activity

tert-butyl N-(4-aminobut-2-enyl)carbamate;hydrochloride, also known by its CAS number 146394-99-2, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is primarily utilized in organic synthesis and medicinal chemistry, where it serves as a protecting group for amines and participates in various biological interactions.

  • Molecular Formula: C₉H₁₈N₂O₂
  • Molecular Weight: 186.25 g/mol
  • Boiling Point: Not available
  • Log P (octanol-water partition coefficient): Indicates moderate lipophilicity with values ranging from 0.3 to 2.27 depending on the method of calculation .

The biological activity of tert-butyl N-(4-aminobut-2-enyl)carbamate is largely attributed to its structural features, which enable it to form stable carbamate bonds with amines. This stability enhances the nucleophilicity of the amino group, allowing for interactions with various biological targets, including enzymes and receptors.

Key Interactions:

  • Covalent Bonds: The compound can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
  • Non-Covalent Interactions: Its lipophilic nature allows it to engage in hydrophobic interactions, which are critical for binding to membrane proteins and receptors.

Biological Activities

  • Neuroprotective Effects:
    Research indicates that compounds similar to tert-butyl N-(4-aminobut-2-enyl)carbamate may exhibit neuroprotective properties by inhibiting processes associated with neurodegeneration. For example, studies have shown that related compounds can reduce oxidative stress and inflammation in neuronal cells .
  • Inhibition of Enzymatic Activity:
    Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's .
  • Anticancer Properties:
    There is emerging evidence that certain derivatives of this compound might possess anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. Specific studies have explored how carbamate derivatives can affect breast cancer cell lines through targeted interactions with cellular receptors .

Case Study 1: Neuroprotection Against Amyloid Beta

In vitro studies have shown that compounds structurally related to tert-butyl N-(4-aminobut-2-enyl)carbamate can protect astrocytes from damage induced by amyloid beta (Aβ) peptides, a hallmark of Alzheimer's disease. The presence of these compounds resulted in reduced levels of inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism for neuroprotection through modulation of inflammatory responses .

Case Study 2: Enzymatic Inhibition

Another study highlighted the ability of related compounds to inhibit β-secretase and AChE, which are critical targets in Alzheimer's therapy. The inhibition rates were significant, indicating a potential therapeutic role for these compounds in managing cognitive decline associated with neurodegenerative diseases .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
NeuroprotectionReduces oxidative stress and inflammation
Enzyme InhibitionInhibits AChE and β-secretase
Anticancer ActivityModulates cell signaling pathways

Preparation Methods

Boc Protection of (E)-1,4-Diaminobut-2-Ene Dihydrochloride

A foundational method involves reacting (E)-1,4-diaminobut-2-ene dihydrochloride with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Triethylamine (TEA) serves as both a base and solvent component, facilitating deprotonation and nucleophilic attack on the Boc anhydride.

Table 1: Reaction Conditions for Boc Protection

Starting MaterialReagentsSolventTemperatureYield
(E)-1,4-diaminobut-2-ene dihydrochlorideBoc₂O, TEAMethanolReflux (3 h)1.5 g (isolated)

Procedure :
(E)-1,4-diaminobut-2-ene dihydrochloride (8.0 g, 50 mmol) is suspended in 10% TEA/methanol. After adding TEA (14 mL), Boc₂O (3.7 g, 16.8 mmol) in methanol is introduced dropwise. Refluxing for 3 hours followed by overnight stirring at room temperature yields the Boc-protected intermediate. Filtration and column chromatography (CH₂Cl₂:MeOH, 20:1) afford the product.

Coupling with Aromatic Carboxylic Acids

Functionalization of the primary amine group enables diversification into pharmaceutical precursors. A representative example couples the carbamate with 6,6-bis(4-fluorophenyl)hexanoic acid using EDC/HOBt activation.

Table 2: Amide Bond Formation Parameters

Carbamate DerivativeCarboxylic AcidCoupling ReagentsSolventYield
tert-Butyl (4-aminobut-2-en-1-yl)carbamate6,6-Bis(4-fluorophenyl)hexanoic acidEDC, DMAPCH₂Cl₂70%

Mechanistic Insight :
The reaction proceeds via in-situ formation of an active ester intermediate, with DMAP accelerating acylation. Post-reaction workup includes extraction with ethyl acetate and washing with NaOH to remove unreacted acid.

Industrial-Scale Optimization

High-Yield Nucleophilic Substitution

A scalable route employs 4-fluoro-3-nitrobenzamide and the carbamate in dimethyl sulfoxide (DMSO) with potassium carbonate. This SNAr reaction achieves near-quantitative yields under mild conditions.

Table 3: Nucleophilic Aromatic Substitution Conditions

ElectrophileNucleophileBaseSolventTemperatureYield
4-Fluoro-3-nitrobenzamidetert-Butyl (4-aminobut-2-en-1-yl)carbamateK₂CO₃DMSO20°C96%

Process Details :
Stoichiometric K₂CO₃ (2 eq) ensures complete deprotonation of the amine. The homogeneous DMSO solution facilitates rapid reaction kinetics, with precipitation in water enabling straightforward isolation.

Sealed-Tube Reactions for Thermodynamic Control

Heating at 120°C in ethanol with DIEA promotes efficient amidation while minimizing epimerization.

Table 4: High-Temperature Amidation Parameters

Acid ComponentAmine ComponentBaseSolventTemperatureYield
4-Chloro-3-methoxy-5-nitrobenzamidetert-Butyl (4-aminobut-2-en-1-yl)carbamateDIEAEthanol120°C85%

Key Consideration :
Sealed-tube conditions prevent solvent evaporation, maintaining reaction stoichiometry. The orange precipitate formed upon cooling indicates high product purity.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via HCl gas bubbling in ethereal solutions or treatment with concentrated HCl.

Critical Parameters :

  • Solvent Choice : Diethyl ether or THF preferred for controlled crystallization

  • Stoichiometry : 1:1 molar ratio of free base to HCl prevents over-acidification

  • Drying : Lyophilization ensures anhydrous product formation

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 1.35 (s, 9H, tert-butyl), 3.48 (br s, 2H, CH₂NH), 5.53 (br s, 2H, NH₂), 7.76 (t, J=6.08 Hz, 1H, vinyl)

  • LCMS : [M+H]⁺ = 439.2 (Method D), confirming molecular ion

Purity Assessment :
Column chromatography (CH₂Cl₂:MeOH gradients) achieves >95% purity, validated by HPLC.

Comparative Analysis of Methodologies

Table 5: Method Efficiency Comparison

MethodAdvantagesLimitationsIdeal Application
Boc Protection (Reflux)Simple setup, moderate yieldsRequires chromatographySmall-scale synthesis
DMSO-Based SNArHigh yield, no heatingDMSO removal challengesIndustrial production
Sealed-Tube AmidationHigh purity, minimal epimerizationSpecialized equipment neededThermally sensitive substrates

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(4-aminobut-2-enyl)carbamate hydrochloride?

  • Methodological Answer : The compound can be synthesized via condensation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). For example, tert-butyl carbamate derivatives are typically prepared by reacting tert-butyl-protected amines with activated carboxylic acids or chloroformates under inert conditions (e.g., nitrogen atmosphere) . Purification is achieved via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures.

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer :

  • Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column, eluting with acetonitrile/water gradients. Purity >95% is standard for research-grade material .
  • Structural Confirmation : Employ 1^1H/13^13C NMR to verify the tert-butyl group (δ ~1.4 ppm in 1^1H NMR) and the enamine backbone. X-ray crystallography (using SHELX or ORTEP-III ) resolves stereochemical ambiguities. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+^+ peak).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or crystal packing. Use variable-temperature NMR to probe conformational exchange. For X-ray data, refine structures using SHELXL with Hirshfeld atom refinement to resolve hydrogen-bonding ambiguities. Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental NMR chemical shifts .

Q. What strategies optimize the stereoselective synthesis of the enamine moiety in this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Introduce tert-butyl carbamate via a chiral catalyst (e.g., (R)-BINOL-derived phosphoric acids) to control enantiomeric excess .
  • Asymmetric Hydrogenation : Use Pd/C or Ru-BINAP complexes to reduce prochiral intermediates. Monitor enantiopurity via chiral HPLC (e.g., Chiralpak IA column) .

Q. How does hygroscopicity impact handling, and what experimental safeguards are recommended?

  • Methodological Answer : The hydrochloride salt is hygroscopic, requiring storage in desiccators (P2_2O5_5) and handling under inert gas (argon). For reactions, pre-dry solvents (e.g., THF over Na/benzophenone) and use Schlenk-line techniques. Karl Fischer titration quantifies residual moisture post-synthesis .

Key Citations

  • Structural refinement: SHELX , ORTEP-III .
  • Synthetic protocols: EDCI/HOBt coupling , asymmetric hydrogenation .
  • Hygroscopicity handling: Safety protocols .

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